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Compound of Interest

Compound Name: 1-Cyclooctene, 3-bromo-

Cat. No.: B15128604

Technical Guide: 3-Bromocyclooct-1-ene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of 3-bromocyclooct-1-ene, a key
intermediate in organic synthesis. The document details its molecular structure, chemical and
physical properties, spectroscopic profile, and a representative synthetic protocol. The
synthesis via allylic bromination is presented, including a detailed reaction mechanism and a
workflow diagram. This guide is intended to serve as a foundational resource for researchers
utilizing this compound in synthetic chemistry and drug development endeavors.

Molecular Structure and Nomenclature

3-Bromocyclooct-1-ene is a halogenated cycloalkene. The bromine atom is positioned at the
allylic carbon, adjacent to the double bond within the eight-membered ring.

e |[UPAC Name: (12)-3-bromocyclooctene[1]

e Synonyms: 1-Cyclooctene, 3-bromo-; 3-bromocyclooct-1-ene; (Z)-3-bromocyclooct-1-
ene[1][2]

« CAS Number: 7422-06-2[1][2]
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e Molecular Formula: CsH13Br[1][2]
Molecular Structure:
Caption: 2D structure of 3-bromocyclooct-1-ene.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of 3-bromocyclooct-
1-ene. Most of the available data is based on computational models.

Table 1: General and Computed Physical Properties

Property Value Source
Molecular Weight 189.09 g/mol PubChem[1][2]
Exact Mass 188.02006 Da PubChem[1][2]
XLogP3 3.5 PubChem[1][2]
Hydrogen Bond Donor Count 0 PubChem[1][2]
Hydrogen Bond Acceptor

count 0 PubChem([1][2]
Rotatable Bond Count 0 PubChem[1][2]
Topological Polar Surface Area 0 A2 PubChem[1][2]
Complexity 96.7 PubChem[1][2]

Synthesis Protocol

The primary method for the synthesis of 3-bromocyclooct-1-ene is the allylic bromination of
cyclooctene using N-bromosuccinimide (NBS) as the bromine source. This reaction, often
initiated by light or a radical initiator, is known as the Wohl-Ziegler reaction.

Experimental Protocol (Analogous Synthesis)
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The following protocol is adapted from the synthesis of 3-bromocyclohexene, a similar allylic
bromination reaction.[3] This procedure should be effective for the synthesis of 3-
bromocyclooct-1-ene with minor modifications as necessary.

Materials:

Cyclooctene

N-Bromosuccinimide (NBS)

Benzoyl peroxide (or another radical initiator, e.g., AIBN)

Carbon tetrachloride (CCls) (Note: CCla is a hazardous substance and appropriate safety
precautions must be taken. Alternative solvents like cyclohexane or acetonitrile may be
used.)

Procedure:

To a solution of cyclooctene in carbon tetrachloride, add N-bromosuccinimide.

Add a catalytic amount of benzoyl peroxide to the mixture.

Stir the mixture at room temperature for a period, then slowly heat to reflux (approximately
77°C for CCla). The reaction is often exothermic and requires careful heating.

Maintain the reaction at reflux for several hours until TLC or GC-MS analysis indicates the
consumption of the starting material.

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate
and can be removed by filtration.

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium
sulfate or magnesium sulfate.

Remove the solvent under reduced pressure using a rotary evaporator.

Purify the crude product by vacuum distillation to yield 3-bromocyclooct-1-ene as a colorless
oil.
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Synthesis Workflow Diagram
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Product: 3-Bromocyclooct-1-ene
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Caption: Workflow for the synthesis of 3-bromocyclooct-1-ene.
Reaction Mechanism: Allylic Bromination
The reaction proceeds via a free-radical chain mechanism.

e Initiation: Light or heat initiates the homolytic cleavage of the radical initiator (e.g., benzoyl
peroxide), which then generates a bromine radical from NBS. A trace amount of HBr can
also react with NBS to produce a low concentration of Brz.

o Propagation:

o A bromine radical abstracts an allylic hydrogen from cyclooctene, forming a resonance-
stabilized allylic radical and HBr.

o The allylic radical reacts with a molecule of Brz (generated in situ from the reaction of HBr
and NBS) to form the 3-bromocyclooct-1-ene product and a new bromine radical, which
continues the chain reaction.

o Termination: The reaction is terminated by the combination of any two radical species.

The use of NBS is crucial as it maintains a low, steady-state concentration of Br= and HBr,
which suppresses the competing electrophilic addition of bromine across the double bond.

Mechanism Diagram

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15128604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Propagation Cycle

Cyclooctene + Bre — Allylic Radical + HBr -e-Continueschain - jvjic Radical + Br. — 3-Bromocyclooct-1-ene + Bre

Forms product >

! -
i - —
Br2 Regeneration /,,——”/
NBS + HBr — Succinimide + Br2
Initiation
Initiator (ROOR) + hv/A - 2 ROe » RO« + NBS - RO-Succinimide + Bre

Click to download full resolution via product page

Caption: Free-radical mechanism of allylic bromination.

Spectroscopic Data

Spectroscopic data is essential for the characterization of 3-bromocyclooct-1-ene. While
detailed peak assignments are not readily available in the cited literature, the existence of key
spectra has been confirmed.[1]

Table 2: Summary of Available Spectroscopic Data

Technique Data Availability Source

13C NMR Spectrum available SpectraBase via PubChem[1]
Mass Spectrometry (GC-MS) Spectrum available SpectraBase via PubChem[1]
Infrared (IR) Spectroscopy Spectrum available SpectraBase via PubChem[1]
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Researchers should refer to spectral databases or acquire experimental data for detailed
structural elucidation and purity assessment. Key expected signals would include:

H NMR: Olefinic protons (typically 5.5-6.0 ppm), the proton on the bromine-bearing carbon
(CH-Br, typically 4.5-5.0 ppm), and aliphatic protons of the cyclooctyl ring.

e 13C NMR: Olefinic carbons (typically 120-140 ppm), the carbon bearing the bromine atom
(typically 50-60 ppm), and other aliphatic carbons.

e |IR: C=C stretch (around 1650 cm~1), C-H stretches (olefinic >3000 cm~1, aliphatic <3000
cm~1), and C-Br stretch (typically 500-600 cm™1).

e Mass Spectrometry: A molecular ion peak (M*) and a characteristic M+2 peak of similar
intensity due to the presence of the bromine isotopes (7°Br and 81Br).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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